Home > Products > Screening Compounds P97330 > 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine - 1393845-84-5

5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-1817379
CAS Number: 1393845-84-5
Molecular Formula: C8H8BrN3O
Molecular Weight: 242.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a key starting material in the synthesis of Acyclo-7-desazaguanosine, an analog of the antiviral drug Acycloguanosine [].

3,7-Dihydro-7-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one

  • Compound Description: This compound is a derivative of 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine, synthesized to confirm the regiospecificity of the N-7 methylation in the target compound's synthetic pathway [].

4-Methoxy-5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a reference for comparing UV spectral properties with a ribosylated derivative of 5-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one [].

5-Methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

  • Compound Description: This compound is a key intermediate in the synthesis of a ribosylated derivative used to study the regioselectivity of glycosylation reactions on pyrrolo[2,3-d]pyrimidine systems [].
Overview

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. It features a bromine atom at the 5th position and a methoxy group at the 4th position on its pyrrolo[2,3-d]pyrimidine core. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as an inhibitor of specific protein kinases involved in various diseases, including cancer and autoimmune disorders .

Source

The compound is synthesized from commercially available starting materials, primarily 4-methoxy-2-nitroaniline and 2,4-dibromopyrimidine. Its synthesis has been documented in various scientific literature and patents, highlighting its importance in pharmaceutical research .

Classification

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is classified as a heterocyclic organic compound. It is part of the broader category of pyrrolopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:

  1. Nitration: The synthesis begins with the nitration of 4-methoxy-2-nitroaniline to introduce a nitro group.
  2. Reduction: The nitro group is then reduced to an amine using reducing agents such as iron powder in hydrochloric acid.
  3. Cyclization: The resulting amine undergoes cyclization with 2,4-dibromopyrimidine in the presence of a base like potassium carbonate to form the pyrrolo[2,3-d]pyrimidine core.
  4. Bromination: Finally, bromination occurs at the 5th position using N-bromosuccinimide (NBS) to yield the final compound .

Technical Details

  • Starting materials: 4-methoxy-2-nitroaniline and 2,4-dibromopyrimidine.
  • Key reagents: Iron powder, hydrochloric acid, potassium carbonate, N-bromosuccinimide.
  • Conditions: Refluxing conditions for nitration and reduction; base-mediated cyclization.
Molecular Structure Analysis

Data

  • Molecular Formula: C_8H_8BrN_3O
  • Molecular Weight: Approximately 232.07 g/mol
  • Structural Features: The compound contains a pyrrolopyrimidine core with specific substituents that influence its reactivity and biological activity.
Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions:

  1. Substitution Reactions: The bromine atom at the 5th position can be substituted with nucleophiles such as amines or thiols.
  2. Oxidation and Reduction: The methoxy group can be oxidized to form a hydroxyl group or reduced to yield a methyl group.
  3. Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures .

Major Products

Depending on the reaction conditions and nucleophiles used, major products include:

  • Substitution products like 5-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
  • Oxidation products such as 4-hydroxy-5-bromo-7H-pyrrolo[2,3-d]pyrimidine.
  • Reduction products like 4-methyl-5-bromo-7H-pyrrolo[2,3-d]pyrimidine.
Mechanism of Action

The mechanism of action for 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets such as protein kinases. By binding to the active site of these kinases, it inhibits their activity, which affects downstream signaling pathways crucial for cell proliferation and survival. This inhibition has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid.
  • Melting Point: Reported melting points vary around 242 °C to 300 °C depending on purity and specific synthesis methods.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine has several scientific uses:

  1. Anticancer Research: Investigated for its potential to inhibit specific kinases involved in cancer progression.
  2. Drug Development: Explored as a lead compound for developing new therapeutics targeting autoimmune diseases and other conditions where immune modulation is beneficial.
  3. Biological Studies: Used in studies examining kinase signaling pathways and their roles in various diseases .
Introduction to Pyrrolo[2,3-d]Pyrimidine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrrolo[2,3-d]Pyrimidine Derivatives in Drug Discovery

The journey of pyrrolo[2,3-d]pyrimidines began with natural product isolations in the mid-20th century, but their deliberate exploitation in drug discovery accelerated in the 1990s with the advent of kinase-targeted therapies. Early work focused on 7-deazapurine analogs to overcome metabolic instability and resistance issues inherent in purine-based drugs. A breakthrough emerged with the FDA approval of sunitinib (2006), which features a pyrrolo[2,3-d]pyrimidine core and inhibits multiple receptor tyrosine kinases (VEGFR, PDGFR, KIT). Sunitinib’s success validated the scaffold’s capacity for multi-kinase inhibition, particularly in renal cell carcinoma and gastrointestinal stromal tumors [1] [5].

Subsequent generations leveraged halogenation to enhance potency. For example, compound 5k ((E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N′-benzylidenebenzohydrazide) incorporated bromine and chlorine substituents, demonstrating IC₅₀ values of 40–204 nM against EGFR, Her2, VEGFR2, and CDK2 kinases. This paralleled sunitinib’s potency (IC₅₀ = 261 nM) but with improved selectivity profiles attributed to halogen-mediated hydrophobic interactions in the ATP-binding cleft [1]. Recent innovations include Wee1 inhibitors (2022) for G₂/M checkpoint disruption and Axl kinase inhibitors (e.g., 13b, 2023) designed to overcome EMT-driven resistance in NSCLC. These advances highlight a shift toward targeting synthetic lethality and resistance pathways, with halogenated pyrrolo[2,3-d]pyrimidines at the forefront [3] [5].

Table 1: Key Milestones in Pyrrolo[2,3-d]Pyrimidine-Based Drug Development

YearCompound/ClassTherapeutic TargetAdvancement
1960sTubercidinNucleoside metabolismFirst natural 7-deazapurine isolate; antiviral activity
2006SunitinibVEGFR/PDGFR/KITFDA-approved for RCC/GIST; established scaffold utility
2022Wee1 inhibitorsG₂/M checkpointPyrrolo[2,3-d]pyrimidines with IC₅₀ < 50 nM; induced synthetic lethality
2023Compound 5kEGFR/Her2/VEGFR2Multi-kinase inhibition (IC₅₀ = 40–204 nM); apoptosis induction
2024Axl inhibitors (e.g., 13b)Axl/c-MetDual inhibition; overcame EMT resistance in NSCLC

Role of Substituent Engineering in Modulating Bioactivity: Bromo, Methoxy, and Methyl Groups

The bioactivity of pyrrolo[2,3-d]pyrimidines is exquisitely sensitive to substitutions at the C4, C5, and N7 positions. 5-Bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine epitomizes how strategic functionalization optimizes drug-like properties:

  • Bromo at C5: Bromine’s electron-withdrawing nature and halogen bonding capacity enhance kinase binding affinity. In cytotoxicity studies, brominated analogs (e.g., 5f) achieved IC₅₀ values of 0.79 µM in pancreatic adenocarcinoma (CFPAC-1) cells—10-fold lower than non-halogenated counterparts. This arises from bromine’s interactions with hinge-region residues (e.g., Met793 in EGFR) and hydrophobic pockets, reducing ATP-competitive binding energy. Additionally, bromine’s steric bulk mitigates metabolic oxidation at C5, improving plasma stability [1] [7] [10].

  • Methoxy at C4: The 4-methoxy group acts as a hydrogen-bond acceptor while enhancing aqueous solubility. Molecular docking reveals that methoxy oxygen forms critical bonds with catalytic lysine residues (e.g., Lys704 in CDK2). Compared to chloro or amino substituents, methoxy reduces log P by 0.5–1.0 units, mitigating off-target toxicity. In pyrrolo[2,3-d]pyrimidine-based Axl inhibitors, methoxy analogs showed 3-fold higher oral bioavailability than methyl derivatives due to improved dissolution [4] [8].

  • Methyl at N7: N-Methylation blocks undesired glucuronidation at N7, extending half-life in vivo. It also introduces moderate steric shielding to protect the pyrimidine ring from nucleophilic attack. Quantum mechanical calculations indicate that 7-methylation increases the scaffold’s rotational barrier by 2.3 kcal/mol, stabilizing a planar conformation optimal for kinase insertion. This substituent is indispensable in clinical candidates like sunitinib to prevent rapid clearance [4] [9] [10].

Table 2: Electronic and Steric Effects of Key Substituents in Pyrrolo[2,3-d]Pyrimidines

SubstituentPositionElectronic EffectSteric Effect (van der Waals rad., Å)Biological Impact
BromoC5σₚ = +0.23 (moderate EWG)1.85↑ Kinase affinity; ↑ metabolic stability
MethoxyC4σₚ = -0.27 (strong EDG)1.52↑ Solubility; ↓ log P; hinge-region H-bonding
MethylN7σₚ = -0.17 (moderate EDG)1.70Block glucuronidation; ↑ conformational rigidity

Computational analyses further illuminate substituent synergies. DFT studies on 5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine reveal a dipole moment of 5.2 Debye, facilitating desolvation upon kinase binding. The molecule’s polar surface area (PSA) of 65 Ų aligns with optimal permeability, while bromine’s σ-hole (electropositive region) engages in orthogonal halogen bonds with carbonyl oxygens in the ATP-binding site. These features collectively enable nanomolar-level inhibition across kinases like CDK2 and VEGFR2, confirming the scaffold’s adaptability through rational substituent engineering [7] [9].

Properties

CAS Number

1393845-84-5

Product Name

5-bromo-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

5-bromo-4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine

Molecular Formula

C8H8BrN3O

Molecular Weight

242.07 g/mol

InChI

InChI=1S/C8H8BrN3O/c1-12-3-5(9)6-7(12)10-4-11-8(6)13-2/h3-4H,1-2H3

InChI Key

IKFLTSHIUZFYDM-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1N=CN=C2OC)Br

Canonical SMILES

CN1C=C(C2=C1N=CN=C2OC)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.